

GSK2556286: A Novel Anti-Tuberculosis Candidate Targeting Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

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A comparative guide for researchers on the efficacy of **GSK2556286** against clinical isolates of Mycobacterium tuberculosis, its unique mechanism of action, and its performance against other anti-tubercular agents.

GSK2556286 is a novel, orally active small molecule that has demonstrated significant promise as a preclinical candidate for the treatment of tuberculosis (TB).[1][2] It exhibits a unique cholesterol-dependent mechanism of action, showing potent activity against Mycobacterium tuberculosis within infected macrophages and in extracellular environments containing cholesterol.[1][3][4][5][6] This guide provides a comprehensive overview of its efficacy against a range of clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, and compares its performance with established anti-TB drugs.

Efficacy Against Clinical Isolates of M. tuberculosis

GSK2556286 has shown consistent in vitro activity against a diverse panel of M. tuberculosis clinical isolates. Its efficacy is notably dependent on the presence of cholesterol, a crucial carbon source for M. tuberculosis during infection.

Table 1: In Vitro Activity of **GSK2556286** Against M. tuberculosis Strains



Strain/Isolat e Panel	No. of Isolates	MIC Range (μΜ)	МІС90 (μМ)	Culture Condition	Reference
Clinical Isolates (DS, MDR, XDR) & Lab Strains	48	0.3 - 1.4	1.2	Cholesterol- containing medium	[1][3]
H37Rv (Lab Strain)	-	>125	-	Glucose medium	[7]
H37Rv (Lab Strain)	-	2.12 (IC50)	-	Cholesterol- containing medium	[7]
Erdman (Lab Strain)	-	>50	-	Glucose medium	[7]
Erdman (Lab Strain)	-	0.71 (IC50)	-	Cholesterol- containing medium	[7]
M. africanum & M. bovis	2	-	-	Cholesterol- containing medium	[1][3]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. DS: Drug-sensitive. MDR: Multidrug-resistant. XDR: Extensively drug-resistant.

A key finding is that **GSK2556286** demonstrates no cross-resistance with existing antitubercular drugs, making it a valuable candidate for treating drug-resistant TB.[3][4][5][6][8]

Intracellular and In Vivo Efficacy

GSK2556286 was identified through a high-throughput screening of compounds that inhibit the growth of M. tuberculosis within human macrophages.[3][4] It exhibits potent intracellular activity with a 50% inhibitory concentration (IC50) of 0.07 μ M in THP-1 macrophage-like cells. [3][4][5][6][7][8]



In vivo studies using murine models of chronic TB infection have demonstrated the bactericidal effect of **GSK2556286**.[7] In BALB/c and C3HeB/FeJ mice, oral administration of **GSK2556286** resulted in a significant reduction in bacterial load in the lungs.[7]

Comparison with Other Anti-Tuberculosis Drugs

GSK2556286 has been evaluated in combination with other anti-TB drugs, showing potential to shorten treatment durations.

Table 2: Efficacy of **GSK2556286** in Combination Therapy (BALB/c Mouse Model)

Treatment Regimen	Duration	Outcome	Reference
GSK2556286 + Bedaquiline (B) + Pretomanid (Pa)	2 months	Significantly increased efficacy compared to BPa alone.	[1][3]
GSK2556286 + BPa or BPaL	4 months	Lower proportions of mice relapsing compared to RHZ.	[7]

BPaL: Bedaquiline + Pretomanid + Linezolid. RHZ: Rifampicin + Isoniazid + Pyrazinamide.

Mechanism of Action

GSK2556286 targets the cholesterol catabolism pathway of M. tuberculosis.[9] It acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c.[7][10][11][12] This leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits cholesterol metabolism, a process vital for the bacterium's survival within the host.[7][10][11][12] Spontaneous resistant mutants to **GSK2556286** have shown mutations in the cya gene (Rv1625c), confirming its role in the drug's mechanism of action.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination against Clinical Isolates



The MIC of **GSK2556286** against a panel of M. tuberculosis clinical isolates was determined using a broth microdilution method.[1]

- Bacterial Culture:M. tuberculosis strains were grown in 7H9 medium supplemented with bovine serum albumin, Tyoxapol, and cholesterol as the sole carbon source to an optical density (OD) of 0.2-0.6.[1]
- Inoculum Preparation: The bacterial suspension was prepared and added to microtiter plates.[13]
- Drug Concentration: The plates contained serial dilutions of GSK2556286.
- Incubation: Plates were incubated, and the extent of bacterial growth was determined.[13]
- MIC Determination: The MIC was defined as the lowest drug concentration that inhibited at least 90% of bacterial growth.[1][3]

Intracellular Activity Assay

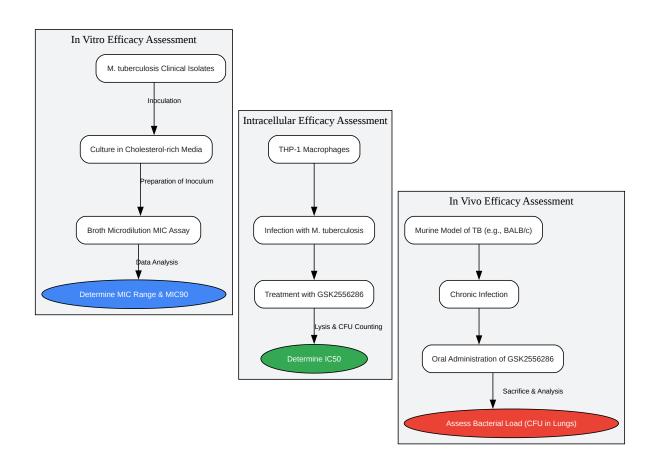
The intracellular activity of **GSK2556286** was assessed using M. tuberculosis-infected THP-1 human macrophage-like cells.

- Cell Culture and Infection: Differentiated THP-1 cells were infected with M. tuberculosis.
- Compound Addition: Various concentrations of GSK2556286 were added to the infected cells.
- Incubation: The cells were incubated to allow for drug action.
- IC50 Determination: The 50% inhibitory concentration (IC50), the concentration at which 50% of bacterial growth is inhibited, was determined.[3][4][5][6][8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of **GSK2556286** against M. tuberculosis.





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Caption: Experimental workflow for evaluating the efficacy of GSK2556286.



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- To cite this document: BenchChem. [GSK2556286: A Novel Anti-Tuberculosis Candidate Targeting Cholesterol Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1650843#gsk2556286-efficacy-against-clinical-isolates-of-m-tuberculosis]

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